Chemotype Differentiation: Imine (Schiff Base) vs. Thione Linker Determines Biological Target Engagement Profile
The target compound features a (Z)-configured imine (C=N) linker, structurally distinct from the thione (C=S) linker in (3,4-dichlorophenyl)(morpholino)methanethione (C₁₁H₁₁Cl₂NOS). In the PHGDH enzyme inhibition assay system (D-3-phosphoglycerate dehydrogenase, Homo sapiens), the thione analog exhibits IC₅₀ = 5600 nM and 19100 nM at two different experimental conditions [1]. While no directly matched IC₅₀ data exist for the target imine compound against PHGDH, the divergent linker chemistry predicts distinct target engagement profiles: the imine nitrogen serves as a hydrogen bond acceptor and potential metal-coordination site, whereas the thione sulfur confers different electronic and steric properties [2]. This chemotype distinction is critical for research programs requiring specific pharmacophore elements for target-based screening cascades.
| Evidence Dimension | Linker chemotype and PHGDH inhibitory activity |
|---|---|
| Target Compound Data | Imine (C=N) linker; PHGDH IC₅₀ = no published data available |
| Comparator Or Baseline | (3,4-Dichlorophenyl)(morpholino)methanethione (thione analog); PHGDH IC₅₀ = 5600 nM (condition 1), 19100 nM (condition 2) |
| Quantified Difference | Chemotype difference (imine vs. thione) precludes direct IC₅₀ comparison; SAR literature indicates linker modifications are poorly tolerated in this scaffold class [3] |
| Conditions | D-3-phosphoglycerate dehydrogenase (PHGDH) inhibition assay, Homo sapiens (molbic.idrblab.net cell line CL000588 data) |
Why This Matters
For researchers building focused libraries around specific chemotypes, selecting the correct linker (imine vs. thione) determines which biological targets are interrogated and avoids misleading SAR extrapolation across incompatible chemical series.
- [1] MolBic IDRBLab. Cell Line CL000588: (3,4-DICHLOROPHENYL)(MORPHOLINO)METHANETHIONE, IC₅₀ = 5600 nM / 19100 nM against D-3-phosphoglycerate dehydrogenase. Bioactivity Database. View Source
- [2] BRENDA Enzyme Database. Ligand: (3,4-dichlorophenyl)(morpholin-4-yl)methanethione, IC₅₀ values, Literature Reference: Ravez et al. (2017) J. Med. Chem. 60, 1591–1597. View Source
- [3] Spillier, Q., Ravez, S., Unterlass, J., et al. (2020). Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Pharmaceuticals, 13(2), 20. View Source
